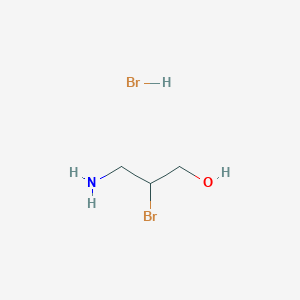
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride is a chemical compound with the molecular formula C17H23Cl2N3O3 It is known for its unique structure, which includes a morpholine ring, an acetamide group, and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride typically involves the reaction of 8-ethoxyquinoline with morpholine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.
化学反応の分析
Types of Reactions
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or quinoline moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted morpholine or quinoline derivatives.
科学的研究の応用
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 4-Morpholineacetamide, N-(8-methoxy-5-quinolyl)-, dihydrochloride
- 4-Morpholineacetamide, N-(8-ethoxy-6-quinolyl)-, dihydrochloride
- 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, monohydrochloride
Uniqueness
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride is unique due to its specific substitution pattern on the quinoline ring and the presence of both morpholine and acetamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
19655-33-5 |
|---|---|
分子式 |
C17H23Cl2N3O3 |
分子量 |
388.3 g/mol |
IUPAC名 |
N-(8-ethoxyquinolin-5-yl)-2-morpholin-4-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C17H21N3O3.2ClH/c1-2-23-15-6-5-14(13-4-3-7-18-17(13)15)19-16(21)12-20-8-10-22-11-9-20;;/h3-7H,2,8-12H2,1H3,(H,19,21);2*1H |
InChIキー |
HTBLMFCOAOLDMT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)CN3CCOCC3)C=CC=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


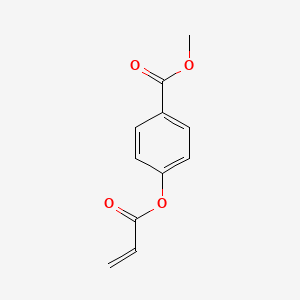
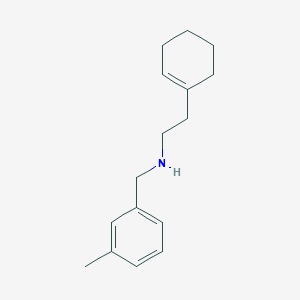
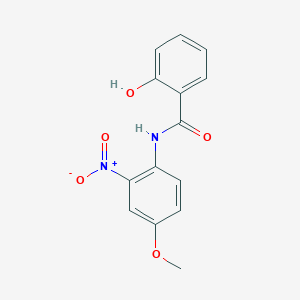
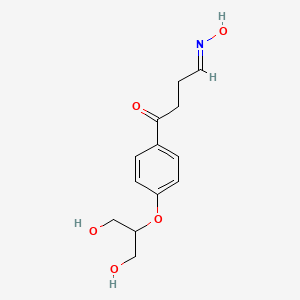

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
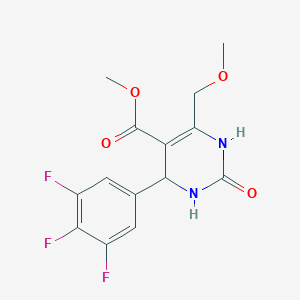
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

